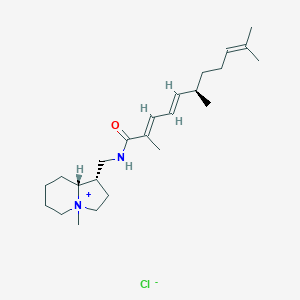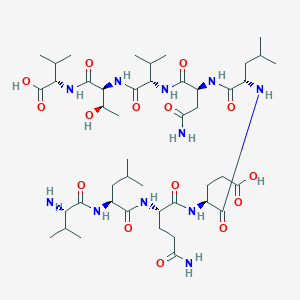
4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,2,4-triazines, which are heterocyclic aromatic compounds featuring a triazine ring with various substituents. These compounds are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine involves solvent-free interactions and autoclave conditions, ensuring that the methylsulfanyl group undergoes no transformations during the synthesis process. The transformation of the 1,2,4-triazine scaffold into a pyridine one has been successfully performed, proving the structural integrity of the product through 1H NMR and ESI-MS data, alongside X-Ray crystallography (Shtaitz et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing non-centrosymmetric space group P-1 with triclinic system. The structure is stabilized by numerous intermolecular N···H contacts, demonstrating the compound's ability to form complex molecular arrangements (Dolzhenko et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Study of Derivatives as Antimicrobial Agents
Some derivatives of 1,3,5-triazine have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative strains. These compounds have shown significant effectiveness, with several demonstrating excellent activity against a panel of microorganisms, highlighting the potential of 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine derivatives in the development of new antimicrobial agents (Malik & Patel, 2017).
Chemical Synthesis and Reactivity Studies
Research on the amination of 1,2,4-triazines by potassium amide in liquid ammonia and by phenyl phosphorodiamidate has expanded our understanding of the reactivity of triazine derivatives. These studies provide insights into the mechanisms of amination and potential pathways for synthesizing novel compounds with 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine as a starting material or intermediate (Rykowski & Plas, 1982).
Development of Antifungal Agents
A series of pyrido[3,4-e]-1,2,4-triazines, including related fused triazines with potential antifungal properties, have been synthesized. These compounds, featuring various substituents, have been tested against strains of Candida, Aspergillus, Mucor, and Trychophyton, demonstrating significant inhibitory activity. This research underscores the utility of 1,3,5-triazine derivatives, including 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine, in developing new antifungal agents (Reich et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylsulfanyl-6-pyridin-3-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-3-2-4-11-5-6/h2-5H,1H3,(H2,10,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQXEURXEHAMQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381934 |
Source


|
| Record name | 4-(methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | |
CAS RN |
175204-62-3 |
Source


|
| Record name | 4-(Methylthio)-6-(3-pyridinyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)

![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)







